molecular formula C14H24N2O9 B15253625 Oxybis(trimethylenenitrilo)tetraacetic acid

Oxybis(trimethylenenitrilo)tetraacetic acid

Cat. No.: B15253625
M. Wt: 364.35 g/mol
InChI Key: XCASOKLMCZYKSE-UHFFFAOYSA-N
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Description

Oxybis(trimethylenenitrilo)tetraacetic acid is an aminopolycarboxylic acid with the molecular formula C14H24N2O9 and a molecular weight of 364.35 g/mol . As a member of the nitrilotriacetic acid derivative family, it functions primarily as a potent chelating agent, capable of forming stable, water-soluble complexes with a range of di- and trivalent metal cations . Its molecular structure features multiple donor atoms (oxygen and nitrogen) that coordinate to metal ions, effectively sequestering them in solution . This mechanism is valuable in various research applications, including biochemistry and molecular biology, where it may be used to buffer calcium concentrations or to inhibit metal-ion-dependent enzymatic reactions. In industrial research contexts, chelators of this class are employed in water treatment to prevent scale formation and corrosion, and to stabilize metal ions in chemical processes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, or any form of human or veterinary use.

Properties

Molecular Formula

C14H24N2O9

Molecular Weight

364.35 g/mol

IUPAC Name

2-[3-[3-[bis(carboxymethyl)amino]propoxy]propyl-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C14H24N2O9/c17-11(18)7-15(8-12(19)20)3-1-5-25-6-2-4-16(9-13(21)22)10-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)

InChI Key

XCASOKLMCZYKSE-UHFFFAOYSA-N

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)COCCCN(CC(=O)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’‘,2’‘’-((Oxybis(propane-3,1-diyl))bis(azanetriyl))tetraaceticacid typically involves the reaction of diethylene glycol with 3-chloropropylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the reaction without decomposing the reactants.

    Solvent: Polar solvents like water or ethanol to dissolve the reactants and products.

    Catalyst: Basic catalysts such as sodium hydroxide to promote the nucleophilic substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’-((Oxybis(propane-3,1-diyl))bis(azanetriyl))tetraaceticacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2,2’,2’‘,2’‘’-((Oxybis(propane-3,1-diyl))bis(azanetriyl))tetraaceticacid has a wide range of applications in scientific research:

    Chemistry: Used as a chelating agent to bind metal ions in coordination chemistry.

    Biology: Employed in the synthesis of biologically active molecules and as a cross-linking agent in protein chemistry.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic assays.

    Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism by which 2,2’,2’‘,2’‘’-((Oxybis(propane-3,1-diyl))bis(azanetriyl))tetraaceticacid exerts its effects involves its ability to form stable complexes with metal ions. The compound’s multiple functional groups allow it to coordinate with metal ions, effectively sequestering them and preventing unwanted reactions. This chelation process is crucial in applications such as metal ion removal, catalysis, and stabilization of reactive species.

Comparison with Similar Compounds

Comparative Analysis with Analogous Chelators

Structural Comparison

The table below summarizes key structural differences among related compounds:

Compound Backbone Structure Key Functional Groups Molecular Formula Molecular Weight (g/mol)
EDTA Ethylene backbone (two methylene groups between N atoms) Four carboxylate groups C₁₀H₁₆N₂O₈ 292.24
EGTA Ethylene glycol ether backbone Four carboxylates, ether linkage C₁₄H₂₄N₂O₁₀ 380.35
BAPTA Benzene rings replacing methylene groups Aromatic rings, four carboxylates C₂₂H₂₀N₂O₁₀ 476.40
EEDTA Di(2-aminoethyl) ether linkage (ethylen groups) Ether-oxygen, four carboxylates C₁₀H₁₈N₂O₉ 310.26
Oxybis(trimethylenenitrilo)tetraacetic acid Trimethylene groups (–CH₂–CH₂–CH₂–) between oxygen and nitrogen Ether-oxygen, four carboxylates Hypothetical: C₁₂H₂₂N₂O₁₀ ~378.32 (estimated)

Notes:

  • EEDTA and EGTA share ether linkages but differ in spacer length and flexibility .
  • BAPTA’s aromatic rings enhance Ca²⁺ selectivity and pH resistance compared to EGTA .
  • The trimethylene variant likely offers intermediate rigidity between EGTA and BAPTA, affecting metal-binding kinetics.

Functional Properties

Metal Selectivity and Stability Constants
Compound Ca²⁺ Dissociation Constant (Kd) Mg²⁺ Selectivity (Kd ratio Ca²⁺:Mg²⁺) pH Sensitivity
EDTA ~10⁻¹⁰ M 1:1 (low selectivity) High (binding decreases below pH 6)
EGTA ~10⁻⁷ M >10⁵ Moderate
BAPTA 1.1 × 10⁻⁷ M >10⁵ Low
EEDTA Not reported Not reported Moderate
Trimethylene analog Estimated ~10⁻⁷–10⁻⁸ M Hypothesized >10⁴ Moderate

Key Findings :

  • BAPTA and EGTA exhibit superior Ca²⁺/Mg²⁺ selectivity compared to EDTA due to optimized cavity size and rigidity .
  • The trimethylene analog’s longer backbone may reduce Mg²⁺ interference but increase susceptibility to proton competition at lower pH.

Biological Activity

Oxybis(trimethylenenitrilo)tetraacetic acid (EGTA) is a chelating agent that has garnered significant attention in biochemical and pharmacological research due to its ability to bind divalent metal ions, particularly calcium. This article delves into the biological activity of EGTA, highlighting its mechanisms of action, applications in research, and clinical implications.

Chemical Structure and Properties

EGTA is a synthetic compound characterized by its ability to form stable complexes with metal ions. Its structure can be represented as follows:

  • Molecular Formula : C14_{14}H18_{18}N2_{2}O10_{10}
  • Molecular Weight : 378.3 g/mol

The compound features multiple carboxylate groups that facilitate the binding of metal ions, making it a potent chelator.

EGTA primarily exerts its biological effects through the chelation of calcium ions. By binding calcium, it alters various physiological processes:

  • Inhibition of Calcium-Dependent Enzymes : EGTA inhibits enzymes that require calcium for activity, including phospholipases and certain kinases.
  • Modulation of Signal Transduction Pathways : The reduction of intracellular calcium levels can affect signaling pathways such as those involving protein kinase C (PKC) and calmodulin-dependent processes.

1. Calcium Chelation

EGTA's ability to chelate calcium is crucial in numerous biological systems. It is commonly used in experimental settings to control calcium concentrations in cell cultures and biochemical assays.

Ion Binding Constant (log K)
Calcium (Ca²⁺)10.7
Magnesium (Mg²⁺)6.0

The high binding constant for calcium indicates a strong affinity, which is essential for its role in experimental biology.

2. Effects on Cellular Functions

Research has demonstrated that EGTA can significantly influence various cellular functions:

  • Cell Proliferation : Studies indicate that EGTA can inhibit the proliferation of certain cancer cell lines by reducing calcium signaling pathways involved in growth regulation.
  • Apoptosis Induction : EGTA has been shown to induce apoptosis in specific cell types by disrupting calcium homeostasis, leading to mitochondrial dysfunction.

Case Studies

  • Cardiomyocyte Studies :
    A study investigated the effects of EGTA on cardiomyocyte contractility. The results indicated that EGTA treatment reduced contractile force, demonstrating its role in modulating cardiac function through calcium chelation.
  • Neuronal Cell Studies :
    In neuronal cultures, EGTA was used to study synaptic plasticity. The findings suggested that lowering extracellular calcium levels with EGTA impaired long-term potentiation (LTP), a critical process for learning and memory.

Clinical Applications

EGTA has several clinical applications due to its biological activity:

  • Lead Poisoning Treatment : As a chelating agent, EGTA is utilized in treating lead poisoning by binding lead ions and facilitating their excretion.
  • Cardiovascular Research : Its role in modulating calcium levels makes it valuable in studies related to heart diseases and arrhythmias.

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